3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctyl-1-methyl-1H-pyrazole-4-carboxamide
Description
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctyl-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes methoxybenzoyl and prolinamide groups, making it a subject of interest for various chemical and biological studies.
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-cyclooctyl-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32ClN5O3S/c1-27-17-21(22(30)25-19-7-5-3-2-4-6-8-19)23(26-27)33(31,32)29-15-13-28(14-16-29)20-11-9-18(24)10-12-20/h9-12,17,19H,2-8,13-16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGYFCSJCIXVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NC4CCCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctyl-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-aminobenzoyl chloride to form 4-[(4-methoxybenzoyl)amino]benzoyl chloride. Finally, this compound is reacted with N-(2-methoxyethyl)prolinamide under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctyl-1-methyl-1H-pyrazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and benzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctyl-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctyl-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctyl-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of methoxybenzoyl and prolinamide groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Biological Activity
The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctyl-1-methyl-1H-pyrazole-4-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realm of oncology and neurological disorders. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H26ClN5O3S |
| Molecular Weight | 488.0 g/mol |
| CAS Number | 1251615-05-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases and receptors involved in cancer progression and neuropharmacology. The presence of the 4-chlorophenyl group enhances its affinity for certain receptors, potentially modulating dopaminergic pathways and influencing cell signaling cascades.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctyl-1-methyl-1H-pyrazole-4-carboxamide . For example, compounds with similar structural motifs have shown inhibitory effects on glioblastoma cell lines by targeting the AKT signaling pathway, which is crucial for tumor growth and survival. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells .
Neuropharmacological Effects
The compound's ability to interact with dopamine receptors suggests potential applications in treating neurological disorders. Drugs that modulate dopamine receptor activity are essential in managing conditions such as schizophrenia and Parkinson's disease. The sulfonamide moiety may enhance binding affinity to these receptors, providing a therapeutic avenue for further exploration .
Case Study 1: Antitumor Activity
A study evaluated the effects of a structurally related pyrazole derivative on glioblastoma models. The results indicated that the compound significantly inhibited tumor growth in both 2D cultures and 3D neurosphere models derived from patient samples. The mechanism was linked to the downregulation of AKT2/PKBβ activity, a critical player in glioma malignancy .
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of similar piperazine derivatives. These compounds demonstrated significant protective effects against oxidative stress-induced neuronal death in vitro, suggesting their potential utility in neurodegenerative diseases .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
